molecular formula C10H10FNO B13333933 8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one

8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B13333933
M. Wt: 179.19 g/mol
InChI Key: HUOYAGLYONSJGJ-UHFFFAOYSA-N
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Description

8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 5th position, and a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 5-methyl-2,3-dihydroquinolin-4(1H)-one.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as tetrahydroquinoline derivatives.

    Substitution: The fluorine atom and methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: A related compound with similar structural features but lacking the dihydroquinolinone core.

    5-Methylquinoline: Another related compound with a methyl group at the 5th position but without the fluorine atom.

Uniqueness

8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the fluorine atom, methyl group, and dihydroquinolinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

8-fluoro-5-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10FNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-3,12H,4-5H2,1H3

InChI Key

HUOYAGLYONSJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCNC2=C(C=C1)F

Origin of Product

United States

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